molecular formula C14H15NO2 B8696388 4-[2-(4-Aminophenyl)ethyl]benzene-1,2-diol CAS No. 110997-99-4

4-[2-(4-Aminophenyl)ethyl]benzene-1,2-diol

Cat. No.: B8696388
CAS No.: 110997-99-4
M. Wt: 229.27 g/mol
InChI Key: YCGUIWDMMBFOAG-UHFFFAOYSA-N
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Description

4-[2-(4-Aminophenyl)ethyl]benzene-1,2-diol is a useful research compound. Its molecular formula is C14H15NO2 and its molecular weight is 229.27 g/mol. The purity is usually 95%.
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Properties

CAS No.

110997-99-4

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

4-[2-(4-aminophenyl)ethyl]benzene-1,2-diol

InChI

InChI=1S/C14H15NO2/c15-12-6-3-10(4-7-12)1-2-11-5-8-13(16)14(17)9-11/h3-9,16-17H,1-2,15H2

InChI Key

YCGUIWDMMBFOAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC2=CC(=C(C=C2)O)O)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 20 g (78 mmol) of 4-[2-[3,4-dimethoxyphenyl)ethyl]aniline which is prepared in Preparation 1 above and 300 ml of of 48% hydrobromic acid is stirred at reflux under nitrogen for seven hours and at room temperature overnight. The resultant precipitate is collected, washed with ether, and redissolved in 1N.NaOH. The solution is acidified to pH 6 with glacial HOAc and the resultant precipitate is collected as crude product. Recrystallization from H2O and then from MeOH yields the 4-[2-(3,4-dihydroxyphenyl)ethyl]benzenamine as an acetate salt; yield, 13.4 g (76%), mp 216°-218° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 20 g (78 mmol) of 4-[2-[3,4-dimethoxyphenyl)ethyl]aniline which is prepared in Preparation 1 above and 300 ml of 48% hydrobromic acid is stirred at reflux under nitrogen for seven hours and at room temperature overnight. The resultant precipitate is collected, washed with ether, and redissolved in 1 N·NaOH. The solution is acidified to pH 6 with glacial HOAc and the resultant precipitate is collected as crude product. Recrystallization from H2O and then from MeOH yields the 4-[2-(3,4-dihydroxyphenyl)ethyl]benzenamine as an acetate salt; yield, 13.4 g (76%), mp 216°-218° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

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